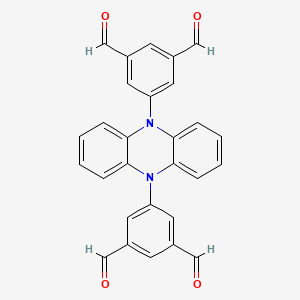
5,5'-(Phenazine-5,10-diyl)diisophthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde is a complex organic compound with the molecular formula C28H18N2O4 It is known for its unique structure, which includes a phenazine core linked to two isophthalaldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde typically involves the reaction of phenazine derivatives with isophthalaldehyde under controlled conditions. One common method includes the use of a condensation reaction where phenazine-5,10-diyl is reacted with isophthalaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 25°C to 80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The phenazine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenazine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in catalysis, gas storage, and separation technologies.
Wirkmechanismus
The mechanism of action of 5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde involves its interaction with various molecular targets and pathways. The phenazine core can participate in redox reactions, influencing cellular processes and signaling pathways. The aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine-5,10-diyl-dibenzonitriles: These compounds have similar structural features but differ in their functional groups, leading to distinct chemical properties and applications.
Phenazine-5,10-diyl-bis(benzaldehyde): Another related compound with aldehyde groups, but with different substitution patterns on the phenazine core.
Uniqueness
5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde is unique due to its specific combination of phenazine and isophthalaldehyde moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in the synthesis of advanced materials make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C28H18N2O4 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
5-[10-(3,5-diformylphenyl)phenazin-5-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H18N2O4/c31-15-19-9-20(16-32)12-23(11-19)29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)24-13-21(17-33)10-22(14-24)18-34/h1-18H |
InChI-Schlüssel |
DMUKPKYOMYNMIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3N2C4=CC(=CC(=C4)C=O)C=O)C5=CC(=CC(=C5)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


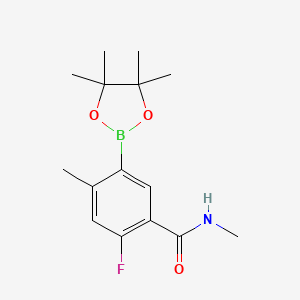


![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)

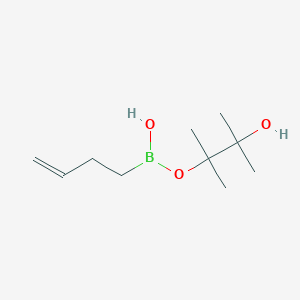
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)

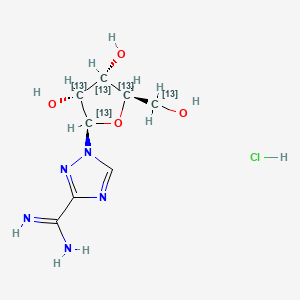
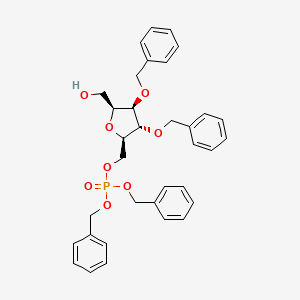
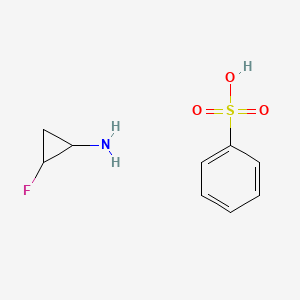
![tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14765554.png)


